3-(1,1-Difluoroethyl)benzenethiol

Description

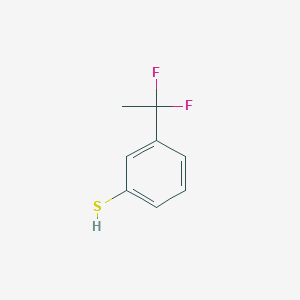

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKNZYJKZONEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 1,1 Difluoroethyl Benzenethiol

Chemical Identity

The fundamental identifiers for 3-(1,1-Difluoroethyl)benzenethiol are cataloged below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1896970-19-6 bldpharm.com |

| Molecular Formula | C₈H₈F₂S bldpharm.com |

| Chemical Structure |  |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various applications.

| Property | Value |

| Molecular Weight | 174.21 g/mol bldpharm.com |

| Boiling Point | Not precisely documented, but predicted to be around 217.5±35.0 °C for the para-isomer. chemicalbook.com |

| Density | Not precisely documented, but predicted to be around 1.188±0.06 g/cm³ for the para-isomer. chemicalbook.com |

| pKa | Not precisely documented, but predicted to be around 6.16±0.10 for the para-isomer. chemicalbook.com |

| Solubility | Insoluble in water. nih.gov Soluble in organic solvents like dichloromethane. chemicalbook.com |

Mechanistic Investigations of 3 1,1 Difluoroethyl Benzenethiol Reactivity

Electron Density Distribution and Frontier Molecular Orbital Analysis

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within the ring and the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net For 3-(1,1-Difluoroethyl)benzenethiol, the electronic character of the benzene (B151609) ring is influenced by two competing substituents: the thiol (-SH) group and the 1,1-difluoroethyl (-CF₂CH₃) group.

1,1-Difluoroethyl Group (-CF₂CH₃): The two highly electronegative fluorine atoms create a strong dipole, resulting in a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. This deactivating influence is primarily directed at the meta position relative to its point of attachment.

Frontier Molecular Orbital (FMO) analysis provides deeper insight into chemical reactivity. rsc.org In general, the HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its capacity as an electrophile. researchgate.net For this compound, it is predicted that the HOMO would be largely localized on the electron-rich aromatic ring and the sulfur atom, reflecting the nucleophilic character of these sites. Conversely, the LUMO is expected to be distributed across the aromatic system, with significant contributions from the carbon atoms attached to the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity.

Thiol-Group Centered Reactivity Pathways

The thiol group is a highly versatile functional group, known for its nucleophilicity and susceptibility to oxidation. nih.gov Its reactivity is central to the chemical behavior of this compound.

Thiols are readily oxidized under mild conditions. One of the most common transformations is the formation of a disulfide bridge, yielding 1,2-bis(3-(1,1-difluoroethyl)phenyl)disulfane . This reaction can be initiated by a variety of mild oxidizing agents, including iodine (I₂) or air in the presence of a base or metal catalyst.

Further oxidation of the sulfur center can lead to the formation of sulfenic acids (R-SOH), which are typically transient, followed by more stable sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H) upon treatment with stronger oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov Studies on related aryl-SCF₂CH₃ ethers have shown that the sulfur atom is readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.net

| Starting Material | Reagent/Condition | Major Product | Product Class |

| This compound | I₂, base | 1,2-bis(3-(1,1-difluoroethyl)phenyl)disulfane | Disulfide |

| This compound | H₂O₂, Acetic Acid | 3-(1,1-Difluoroethyl)benzenesulfinic acid | Sulfinic Acid |

| This compound | Strong Oxidant (e.g., KMnO₄) | 3-(1,1-Difluoroethyl)benzenesulfonic acid | Sulfonic Acid |

The thiol group is nucleophilic, particularly in its deprotonated thiolate form (RS⁻). epa.gov This allows for straightforward functionalization via S-alkylation, S-acylation, and other substitution reactions to form various thioethers. The reaction of this compound with an alkyl halide in the presence of a base is a classic Williamson-type ether synthesis that would yield the corresponding thioether. epa.gov The development of synthetic methods for aryl α,α-difluoroethyl thioethers highlights the accessibility of this class of compounds. rsc.org

| Reactant 1 | Reactant 2 | Base/Condition | Product | Product Name |

| This compound | Iodomethane (CH₃I) | NaH | C₁₀H₁₂F₂S | 1-(1,1-Difluoroethyl)-3-(methylthio)benzene |

| This compound | Benzyl Bromide (BnBr) | K₂CO₃ | C₁₅H₁₄F₂S | Benzyl 3-(1,1-difluoroethyl)phenyl sulfide |

| This compound | Acetyl Chloride (AcCl) | Pyridine | C₁₀H₁₀F₂OS | S-(3-(1,1-Difluoroethyl)phenyl) ethanethioate |

Thiols can participate in radical reactions, often acting as hydrogen atom donors to quench radical species. The S-H bond is weaker than O-H or C-H bonds, facilitating this process. Conversely, the thiyl radical (RS•) can be generated and participate in further reactions, such as addition to alkenes or alkynes in anti-Markovnikov fashion. sigmaaldrich.com While specific spin-trapping studies on this compound are not available, its behavior is expected to be analogous to other aromatic thiols. The presence of the difluoroethyl group might influence the stability and reactivity of the resulting thiyl radical. Recent studies on fluorinated compounds have demonstrated their utility in radical transfer reactions under photoredox catalysis. acs.orgacs.org

Aromatic Ring Reactivity Modulated by Fluorination and Thiol Substitution

The reactivity of the benzene ring towards electrophilic attack is a direct consequence of the electronic properties of its substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The outcome of such a reaction on a substituted benzene is determined by the directing effects of the substituents already present. wikipedia.org In this compound, we have a classic case of competing directing effects:

-SH group (at C1): Activating and ortho-, para-directing. It favors substitution at positions C2, C4, and C6.

When these effects are combined, we can predict the likely sites of electrophilic attack. The powerful activating effect of the thiol group will likely dominate the regiochemical outcome.

Position 2: Activated by the ortho -SH group, but deactivated by the adjacent -CF₂CH₃ group. Steric hindrance from both groups is also a factor.

Position 4: Activated by the para -SH group and only moderately deactivated by the meta -CF₂CH₃ group. This position is generally favorable.

Position 6: Activated by the ortho -SH group and least affected electronically by the distant -CF₂CH₃ group. This position is also favorable.

Position 5: Deactivated by both the meta -SH and ortho -CF₂CH₃ groups. This position is highly unfavorable for electrophilic attack.

Therefore, the primary products of EAS reactions are expected to be the 4-substituted and 6-substituted isomers, with the exact ratio depending on the specific electrophile and reaction conditions.

| EAS Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-Nitro-3-(1,1-difluoroethyl)benzenethiol & 2-Nitro-5-(1,1-difluoroethyl)benzenethiol |

| Bromination (Br₂/FeBr₃) | Br⁺ | 4-Bromo-3-(1,1-difluoroethyl)benzenethiol & 2-Bromo-5-(1,1-difluoroethyl)benzenethiol |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 4-Acyl-3-(1,1-difluoroethyl)benzenethiol (likely major due to sterics) |

Nucleophilic Aromatic Substitution (NAS) Considerations

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group.

In the case of this compound, the 1,1-difluoroethyl group is expected to act as a moderate to strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the substituent.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The subsequent departure of a leaving group restores the aromaticity of the ring. Computational studies on the SNAr of substituted thiophenes have detailed a stepwise pathway involving the initial addition of the nucleophile, followed by a proton transfer that facilitates the elimination of the leaving group. nih.govnih.gov

While no direct studies on the SNAr of this compound are available, research on analogous compounds such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene provides valuable insights. In this molecule, the fluorine atom is substituted by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The presence of the strongly electron-withdrawing nitro and pentafluorosulfanyl groups facilitates these reactions. Similarly, the 1,1-difluoroethyl group in this compound is expected to activate the ring towards NAS, although likely to a lesser extent than a nitro group. The thiol group (-SH), being a weak activating group, may have a competing electronic effect.

Table 1: Comparison of Substituent Effects in Nucleophilic Aromatic Substitution

| Substituent | Electronic Effect | Influence on NAS Reactivity |

| -NO₂ | Strong electron-withdrawing | Strong activation |

| -SF₅ | Strong electron-withdrawing | Strong activation |

| -CF₃ | Strong electron-withdrawing | Strong activation |

| -CHF₂ | Moderate electron-withdrawing | Moderate activation |

| -CH₂CF₃ | Moderate electron-withdrawing | Moderate activation (expected) |

| -F | Weak electron-withdrawing | Weak activation |

| -SH | Weak electron-donating | Weak deactivation |

This table presents a generalized comparison of the expected influence of various substituents on the rate of nucleophilic aromatic substitution based on their known electronic properties.

Influence of the 1,1-Difluoroethyl Substituent on Reaction Kinetics and Thermodynamics

The 1,1-difluoroethyl substituent significantly influences both the kinetics and thermodynamics of reactions involving the benzene ring and the thiol group. The strong inductive effect (-I) of the two fluorine atoms withdraws electron density from the benzene ring, affecting the rates of reactions.

In the context of SNAr, the electron-withdrawing nature of the 1,1-difluoroethyl group stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the nucleophilic addition step and increasing the reaction rate. Theoretical studies on substituted thiophenes have established linear correlations between the Gibbs free energy barrier of the reaction and various electrophilicity parameters, demonstrating the quantitative effect of electron-withdrawing substituents on reaction kinetics. nih.govnih.gov

The presence of the 1,1-difluoroethyl group also affects the acidity of the thiol proton. The electron-withdrawing nature of the substituent increases the acidity of the thiol (lowers the pKa) compared to unsubstituted benzenethiol (B1682325). This enhanced acidity can influence the rate and mechanism of reactions involving the thiolate anion.

Table 2: Predicted Kinetic and Thermodynamic Effects of the 1,1-Difluoroethyl Group

| Reaction Type | Kinetic Effect | Thermodynamic Effect |

| Nucleophilic Aromatic Substitution | Rate enhancement | Stabilization of product |

| Electrophilic Aromatic Substitution | Rate reduction | Destabilization of intermediate |

| Thiol Deprotonation | Rate enhancement | Increased acidity (lower pKa) |

This table summarizes the predicted influence of the 1,1-difluoroethyl substituent on the kinetics and thermodynamics of common reactions involving this compound.

Chemo- and Regioselectivity in Complex Chemical Environments

In a molecule with multiple reactive sites, such as this compound, chemo- and regioselectivity are of paramount importance. The molecule possesses a nucleophilic thiol group and an aromatic ring that can undergo substitution.

Chemoselectivity: The thiol group is a soft nucleophile and will readily react with soft electrophiles, such as alkyl halides in SN2 reactions. The aromatic ring, while activated for NAS, will typically require a strong nucleophile and potentially a leaving group on the ring to react. Therefore, in the presence of a mild electrophile, reaction at the sulfur atom is expected to be the major pathway.

Regioselectivity: In the event of a nucleophilic aromatic substitution reaction on the benzene ring (assuming a suitable leaving group is present), the regiochemical outcome will be dictated by the directing effects of the existing substituents. The 1,1-difluoroethyl group, being an electron-withdrawing group, will direct incoming nucleophiles to the ortho and para positions. The thiol group is an ortho, para-director for electrophilic substitution but its influence in NAS is more complex. However, considering the strong activating effect of the 1,1-difluoroethyl group for nucleophilic attack, substitution is most likely to occur at the positions ortho and para to it.

For electrophilic aromatic substitution, both the thiol and the 1,1-difluoroethyl groups will influence the position of the incoming electrophile. The thiol group is an activating ortho, para-director, while the 1,1-difluoroethyl group is a deactivating meta-director. The powerful activating effect of the thiol group would likely dominate, directing electrophiles to the positions ortho and para to the sulfur atom (positions 2, 4, and 6), with the position para to the thiol (position 6) being sterically most accessible.

Table 3: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Expected Major Product(s) (Position of Substitution) |

| Nucleophilic Aromatic Substitution (with leaving group at C1) | Substitution at C2, C4, C6 |

| Electrophilic Aromatic Substitution | Substitution at C2, C4, C6 (directed by -SH) |

| Reaction with Electrophile at Sulfur | S-alkylation, S-acylation, etc. |

This table outlines the predicted regiochemical outcomes for different types of reactions on this compound, based on the directing effects of the substituents.

In-Silico Analysis of this compound Reveals Limited Publicly Available Data

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as quantum chemical calculations provide deep insights into the electronic properties of a compound, which are fundamental to its reactivity and physical characteristics. However, the application of these methods is contingent on dedicated research studies that focus on the molecule of interest.

For many chemical compounds, extensive computational data is available, detailing aspects such as molecular orbital energies, electrostatic potential surfaces, and the identification of stable conformations. This information is crucial for a variety of applications, including drug design and materials science. Unfortunately, for this compound, such detailed computational analyses appear to be absent from the public domain.

Similarly, the simulation of reaction pathways, which involves calculating activation energies and tracing the intrinsic reaction coordinate (IRC), provides invaluable information about the kinetics and mechanisms of chemical transformations. This type of analysis is essential for understanding how a molecule will behave in a chemical reaction. The lack of such studies for this compound means that its reactive properties remain largely unexplored from a theoretical standpoint.

The reasons for this data gap could be manifold. The compound may be of limited current commercial or academic interest, or relevant research may have been conducted privately and not published. Whatever the reason, the consequence is that a detailed, scientifically accurate article based on existing research findings, as per the specified outline, cannot be generated at this time. Further experimental and computational research would be required to elucidate the specific chemical and physical properties of this compound.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their structural assignment and for understanding their behavior in chemical reactions. Density Functional Theory (DFT) has emerged as a particularly effective tool for these predictions due to its balance of accuracy and computational cost. acs.org

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can reliably predict these vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov For a molecule like this compound, a common approach would involve geometry optimization followed by frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.govresearchgate.net

The predicted vibrational spectrum would reveal characteristic frequencies for the key functional groups. For instance, the S-H stretching vibration is expected in a distinct region of the IR spectrum. The C-F stretching modes of the difluoroethyl group will also have characteristic strong absorptions. Aromatic C-H stretching and ring vibrations will also be present. Comparing the computed IR and Raman spectra with experimental data allows for a detailed structural confirmation. nih.gov The calculated Raman spectra are particularly useful as they can highlight different vibrational modes compared to IR spectroscopy, providing complementary information. acs.org

Below is a hypothetical table of predicted vibrational frequencies for key modes in this compound, based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| S-H | Stretching | ~2550 - 2600 | Medium | Strong |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium | Strong |

| C-F | Symmetric Stretch | ~1100 - 1200 | Strong | Medium |

| C-F | Asymmetric Stretch | ~1200 - 1300 | Very Strong | Weak |

| C-S | Stretching | ~600 - 750 | Medium | Medium |

| Benzene Ring | C=C Stretch | ~1450 - 1600 | Medium-Strong | Strong |

| CH₃ | Rocking/Bending | ~1350 - 1450 | Medium | Medium |

Note: This table contains hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. nih.gov The prediction of ¹⁹F NMR spectra is especially relevant for fluorinated compounds. nih.govnih.gov

For this compound, ¹H NMR would show signals for the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the thiol and difluoroethyl substituents. ¹³C NMR would provide information on all the carbon atoms in the molecule. nih.govrsc.org Crucially, ¹⁹F NMR would show a signal for the two equivalent fluorine atoms, and its chemical shift would be characteristic of the -CF₂CH₃ group. rsc.orgrsc.org Calculations using functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pvdz) can provide predictions that are often in good agreement with experimental data, aiding in the definitive assignment of spectra. nih.govrsc.org

A hypothetical table of predicted NMR chemical shifts and coupling constants is presented below.

| Atom | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| ¹H NMR | ||

| Aromatic H (ortho) | ~7.2 - 7.4 | ³J(H,H) ≈ 7-8 |

| Aromatic H (meta) | ~7.1 - 7.3 | ³J(H,H) ≈ 7-8, ⁴J(H,H) ≈ 2-3 |

| Aromatic H (para) | ~7.0 - 7.2 | ³J(H,H) ≈ 7-8 |

| SH | ~3.4 - 3.8 | |

| CH₃ | ~1.8 - 2.0 | ³J(H,F) ≈ 18-22 |

| ¹³C NMR | ||

| C-S | ~128 - 132 | |

| Aromatic C | ~125 - 135 | |

| C(CF₂) | ~120 - 125 | ¹J(C,F) ≈ 240-250 |

| CH₃ | ~20 - 25 | ²J(C,F) ≈ 20-25 |

| ¹⁹F NMR | ||

| CF₂ | ~ -90 to -110 | ³J(F,H) ≈ 18-22 |

Note: This table contains hypothetical data for illustrative purposes. Chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Solvent Effects and Solvation Models in Computational Studies

Computational studies performed in the gas phase can often be a good first approximation, but for accurate predictions of properties in solution, the effect of the solvent must be considered. Solvation can significantly influence molecular conformation, reactivity, and spectroscopic properties. nih.gov There are two main approaches to modeling solvent effects: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com This approach is computationally efficient and can often capture the bulk electrostatic effects of the solvent on the solute. numberanalytics.comuni-muenchen.de For predicting spectroscopic properties like NMR chemical shifts or the energetics of different conformers, PCM calculations can provide significantly improved accuracy over gas-phase calculations. acs.org

Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. researchgate.netrsc.org This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for accurately describing the system's behavior. github.iomdpi.com For a molecule like this compound, explicit solvent molecules (e.g., water or methanol) could form hydrogen bonds with the thiol group or interact with the electronegative fluorine atoms, potentially altering its conformational preferences and spectroscopic signatures. A hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), can also be employed, where the solute is treated with a high level of quantum theory and the solvent with a less computationally expensive molecular mechanics force field. rsc.org

The choice of solvation model depends on the specific property being investigated and the desired level of accuracy. For general spectroscopic prediction, an implicit model like PCM is often a good starting point, while for processes where specific solvent interactions are critical, an explicit or hybrid model may be necessary. ohio-state.edu

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution pattern. A quartet would be expected for the methyl group protons, split by the adjacent fluorine atoms. The thiol proton would appear as a singlet.

¹³C NMR : The carbon NMR would display distinct signals for the aromatic carbons and the carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms would show a characteristic triplet due to C-F coupling.

¹⁹F NMR : The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For the 1,1-difluoroethyl group, a single resonance would be expected, which would be split into a quartet by the adjacent methyl protons. For example, in a related compound, difluoromethyl 4-methoxybenzoate, the ¹⁹F NMR shows a doublet at -91.27 ppm. rsc.org

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include S-H stretching for the thiol group (typically around 2550-2600 cm⁻¹), C-F stretching vibrations, and various C-H and C=C stretching and bending frequencies for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 174.21. Fragmentation patterns would likely involve the loss of the ethyl group or fluorine atoms.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. numberanalytics.comnumberanalytics.com The presence of ¹H, ¹³C, and ¹⁹F nuclei in 3-(1,1-Difluoroethyl)benzenethiol allows for a multi-faceted NMR investigation to map its intricate spin system.

A detailed analysis of one-dimensional NMR spectra provides fundamental structural information through chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct regions for the aromatic, methyl, and thiol protons. The aromatic protons on the benzene (B151609) ring will appear as complex multiplets, influenced by their positions relative to the two different substituents. The methyl (CH₃) protons of the difluoroethyl group are anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The thiol (SH) proton typically appears as a broad singlet, though its chemical shift can be highly dependent on concentration and solvent. rsc.org

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons and the two carbons of the difluoroethyl group. The aromatic signals will be split into at least four distinct resonances due to the substitution pattern. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a large C-F coupling constant (¹JCF) and appear as a triplet. The methyl carbon will also show coupling to the fluorine atoms (²JCF), appearing as a triplet.

¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for studying fluorinated compounds. wikipedia.org The spectrum for this compound is predicted to show a single resonance for the two equivalent fluorine atoms. This signal would appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift would be characteristic of a CF₂ group adjacent to a methyl group. umn.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.10 - 7.40 | m | - | Ar-H |

| ¹H | 3.40 - 3.60 | s (broad) | - | SH |

| ¹H | 1.90 - 2.10 | t | ³JHF ≈ 15-20 | CH ₃ |

| ¹³C | 125.0 - 140.0 | m | - | Ar -C |

| ¹³C | 120.0 - 125.0 | t | ¹JCF ≈ 240-250 | C F₂ |

| ¹³C | 23.0 - 27.0 | t | ²JCF ≈ 25-30 | C H₃ |

| ¹⁹F | -90.0 to -95.0 | q | ³JFH ≈ 15-20 | CF ₂ |

Note: Predicted values are based on general principles and data from analogous structures. rsc.orgsigmaaldrich.com Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecule. numberanalytics.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between vicinal protons on the aromatic ring, helping to delineate the substitution pattern. No correlation would be expected between the aromatic, thiol, and methyl proton systems as they are separated by quaternary carbons or a sulfur atom.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals, the methyl proton triplet to its carbon signal, and potentially the thiol proton to the carbon it's attached to if a specialized experiment is run.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:

The methyl protons (CH₃) to the CF₂ carbon.

The methyl protons (CH₃) to the aromatic carbon C3.

The aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A NOESY experiment could show through-space correlations between the protons of the methyl group and the aromatic proton at the C2 or C4 position, providing further confirmation of the geometry around the bond connecting the difluoroethyl group to the ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure from fragmentation patterns. nih.govsfrbm.org

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound, the exact mass can be calculated and compared to the experimental value to confirm its composition. The presence of sulfur provides a distinct isotopic pattern (³⁴S isotope) that further aids in identification.

Table 2: HRMS Data for this compound

| Formula | Species | Calculated Mass (m/z) |

| C₈H₈F₂S | [M]⁺ | 186.0318 |

| C₈H₈F₂S | [M+H]⁺ | 187.0396 |

| C₈H₈F₂S | [M+Na]⁺ | 209.0215 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of the Methyl Group : Fragmentation could begin with the loss of a methyl radical (•CH₃) from the molecular ion to form an ion at m/z 171.

Loss of the Difluoroethyl Group : A primary fragmentation pathway would likely be the cleavage of the C-C bond to lose the entire difluoroethyl group, resulting in a thiophenol-like fragment.

Benzylic Cleavage : The most probable fragmentation is the cleavage of the bond between the aromatic ring and the difluoroethyl group, leading to the formation of a [M - C₂H₃F₂]⁺ fragment corresponding to the benzenethiol (B1682325) cation radical, or a [C₂H₃F₂]⁺ fragment.

Loss of SH : Another common fragmentation for thiols is the loss of the sulfhydryl radical (•SH), which would yield a fragment ion at m/z 153. acs.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While NMR and MS provide definitive evidence for the chemical structure and connectivity, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional geometry in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

Currently, there is no publicly available crystal structure for this compound. However, if a suitable single crystal were obtained, the analysis would reveal:

The precise conformation of the 1,1-difluoroethyl group relative to the plane of the benzene ring.

The exact bond angles and lengths for the C-S, C-F, and C-C bonds, which can be influenced by steric and electronic effects.

Intermolecular interactions in the crystal lattice, such as potential weak hydrogen bonding involving the thiol proton (C-H···S or S-H···π interactions) and dipole-dipole interactions arising from the polar C-F bonds. This information is critical for understanding the material's bulk properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. mdpi.comspectroscopyonline.com These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and their bonding arrangement, effectively providing a molecular "fingerprint". spectroscopyonline.com For this compound, IR and Raman spectroscopy can provide a wealth of information regarding its constituent parts: the substituted benzene ring, the thiol group, and the difluoroethyl group.

The primary vibrational modes of interest for this compound can be categorized based on the functional groups present. The meta-substitution pattern on the benzene ring gives rise to characteristic absorption bands. For meta-disubstituted benzene rings, a C-H wagging peak is typically observed in the range of 810-750 cm⁻¹ and a ring bending peak is expected around 690 ± 10 cm⁻¹. rsc.org The presence of these bands in the IR or Raman spectrum would be a strong indicator of the 1,3-substitution pattern on the benzene ring. rsc.org

The thiol functional group (-SH) has a very characteristic S-H stretching vibration that typically appears in the region of 2600-2550 cm⁻¹ in the IR spectrum. This peak is often weak and can sometimes be broad. The C-S stretching vibration is found in the fingerprint region, usually between 700-600 cm⁻¹, and can be of weak to medium intensity. researchgate.net

The difluoroethyl group (-CHF₂CH₃) introduces several other characteristic vibrations. The most prominent of these are the C-F stretching vibrations, which are known to be very strong in the IR spectrum and typically appear in the 1400-1000 cm⁻¹ region. The exact position of these bands would be sensitive to the coupling with other vibrations in the molecule. The various C-H stretching and bending vibrations of the ethyl group would also be present in their expected regions.

The complementary nature of IR and Raman spectroscopy is particularly useful. mdpi.com While IR spectroscopy relies on a change in the dipole moment during a vibration for a transition to be "IR active," Raman spectroscopy depends on a change in the polarizability of the molecule. mdpi.com Therefore, some vibrations may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice-versa. For instance, the C-S bond, being relatively non-polar, often shows a more prominent peak in the Raman spectrum.

Conformational analysis of this compound could also be aided by vibrational spectroscopy. The rotation around the C-S and C-C bonds can lead to different stable conformers (e.g., gauche and trans), which may have slightly different vibrational frequencies. researchgate.net By comparing experimental spectra with theoretically calculated spectra for different conformers, it is possible to deduce the most stable conformation in a given state (gas, liquid, or solid).

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Benzene Ring (meta) | C-H Wagging | 810 - 750 | Medium to Strong |

| Ring Bending | ~690 | Medium | |

| Thiol | S-H Stretch | 2600 - 2550 | Weak |

| C-S Stretch | 700 - 600 | Weak to Medium | |

| Difluoroethyl | C-F Stretch | 1400 - 1000 | Strong |

| C-H Stretch | 3000 - 2850 | Medium to Strong |

Utilization in Materials Science for Optoelectronic and Electronic Applications

The potential application of this compound in optoelectronic and electronic materials is, at present, entirely theoretical and not substantiated by experimental research. The following sections outline hypothetical roles based on the general properties of related chemical moieties.

Organic Semiconductors and Conductors

The incorporation of sulfur and fluorine into organic molecules is a known strategy for tuning the electronic properties of materials for use in organic field-effect transistors (OFETs) and other semiconductor devices. The thiol group (-SH) in this compound could theoretically serve as an anchor point for binding to metal electrodes or for polymerization to create sulfur-rich conductive polymers. The electron-withdrawing nature of the difluoroethyl group could be expected to influence the energy levels (HOMO/LUMO) of any resulting material, a critical factor in the performance of organic semiconductors. However, no studies have been published that synthesize or test materials derived from this compound for these purposes.

Photoactive Materials

In the realm of photoactive materials, such as those used in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs), the specific properties of this compound have not been investigated. While aromatic thiols can be precursors to chromophores and other photoactive molecules, there is no available data on the absorption, emission, or charge-transport properties of derivatives of this compound. The influence of the difluoroethyl group on the photostability and excited-state dynamics of any potential material remains an open area for future research.

Due to the absence of specific research on this compound, no data tables with research findings can be generated.

Recent Advances and Future Research Directions

Summary of Recent Studies

Recent research has focused on developing novel reagents and methods for the introduction of fluorinated groups, including the bromodifluoromethyl group, into complex molecules. acs.org There is also a growing interest in understanding the impact of "skipped" fluorination patterns (e.g., 1,3-difluoro) versus vicinal (1,2-difluoro) or geminal (1,1-difluoro) arrangements on molecular properties. soton.ac.uk While specific recent studies on 3-(1,1-Difluoroethyl)benzenethiol are not prominent, the general trends in the field point towards its utility. For example, new one-pot syntheses for related difluoromethylated heterocyclic thiones have been developed, highlighting the demand for such structures. nih.gov

Potential Future Applications

The unique profile of this compound suggests several promising avenues for future research. Its role as a building block in medicinal chemistry is particularly noteworthy. The 3-(1,1-difluoroethyl)phenylthio scaffold could be incorporated into drug candidates to enhance their metabolic stability, modulate their lipophilicity, and improve their binding affinity to biological targets. Furthermore, in materials science, its incorporation into polymers or other materials could impart unique thermal or electronic properties. The development of more efficient, large-scale syntheses will be crucial for unlocking the full potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,1-Difluoroethyl)benzenethiol, and what critical parameters influence yield?

- Methodological Answer : A viable approach involves nucleophilic substitution or transition-metal-catalyzed coupling to introduce the difluoroethyl group to a benzenethiol precursor. For example, sodium 2-chloro-2,2-difluoroacetate (a difluoromethylation reagent) can react with a substituted benzene derivative under basic conditions (e.g., cesium carbonate in DMF). Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity, and exclusion of moisture to prevent hydrolysis. Gas evolution during synthesis requires an oil bubbler to manage pressure .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/19F NMR : Confirm the presence of the difluoroethyl group (characteristic CF2 splitting patterns and δ ~ -100 ppm in 19F NMR).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error.

- IR spectroscopy : Identify S–H stretches (~2550 cm⁻¹) and C–F vibrations (~1150–1250 cm⁻¹).

- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile thiol odors and potential respiratory irritation.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Neutralize with oxidizing agents (e.g., sodium hypochlorite) to convert thiols to less hazardous sulfonic acids.

- Storage : Keep under inert gas (N2/Ar) at 2–8°C to prevent oxidation. Consult OSHA HCS guidelines for emergency measures .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodological Answer : The –CF2CH3 group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electron-withdrawing effect lowers the pKa of adjacent functional groups (e.g., amines), improving bioavailability. Computational studies (DFT) can model charge distribution, while competitive inhibition assays quantify binding affinity changes in target proteins .

Q. What strategies mitigate instability of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation of the thiol group.

- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (trehalose/mannitol) to minimize hydrolysis.

- Inert matrices : Encapsulate in cyclodextrins or silica nanoparticles to isolate from moisture/oxygen .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized protein targets.

- X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds between the thiol group and active-site residues (e.g., cysteine).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What advanced analytical techniques detect trace impurities or degradation products in synthesized batches?

- Methodological Answer :

- GC-MS with derivatization : Use N-ethylmaleimide to trap thiol impurities, enabling detection at ppm levels.

- LC-MS/MS in MRM mode : Monitor specific transitions (e.g., m/z 189 → 143 for disulfide byproducts).

- Surface-enhanced Raman spectroscopy (SERS) : Detect adsorbed thiols on plasmonic substrates with single-molecule sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.